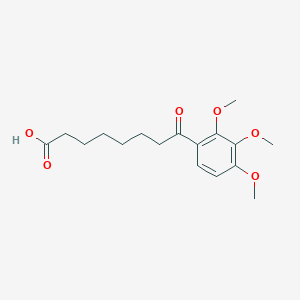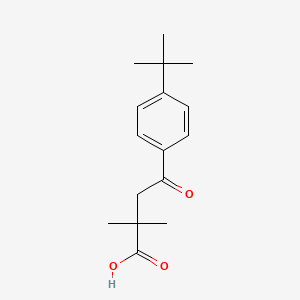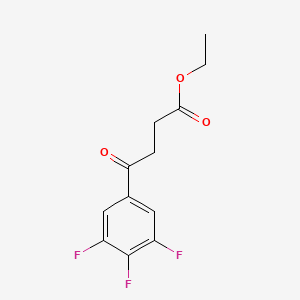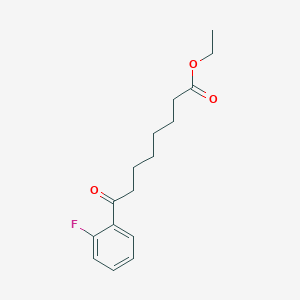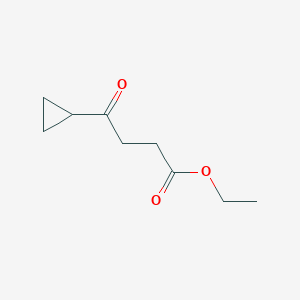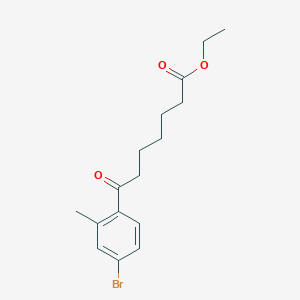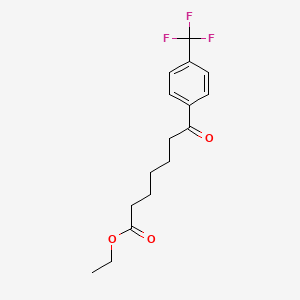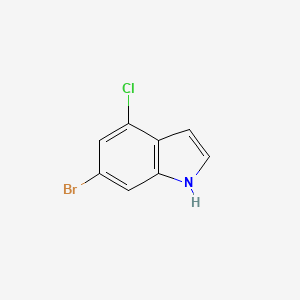
6-溴-4-氯-1H-吲哚
描述
“6-Bromo-4-chloro-1H-indole” is a compound with the molecular weight of 230.49 . It is a solid or semi-solid or liquid or lump in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-4-chloro-1H-indole . The InChI code is 1S/C8H5BrClN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H .
Physical And Chemical Properties Analysis
“6-Bromo-4-chloro-1H-indole” is a solid or semi-solid or liquid or lump in physical form . It should be stored in a dark place, sealed in dry, at room temperature .
科学研究应用
抗病毒活性
吲哚衍生物,包括6-溴-4-氯-1H-吲哚,已显示出潜在的抗病毒活性。 例如,6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物已被报道为抗病毒剂 。这表明6-溴-4-氯-1H-吲哚也可以探索其抗病毒特性。
抗炎活性
吲哚衍生物已被发现具有抗炎活性 。鉴于结构相似性,6-溴-4-氯-1H-吲哚可能用于开发新的抗炎药物。
抗癌活性
吲哚衍生物在治疗癌细胞方面显示出希望 。因此,6-溴-4-氯-1H-吲哚可能用于癌症研究和治疗。
抗氧化活性
吲哚衍生物已知具有抗氧化活性 。这表明6-溴-4-氯-1H-吲哚可以探索其潜在的抗氧化特性。
抗菌活性
吲哚衍生物已证明具有抗菌活性 。这表明6-溴-4-氯-1H-吲哚可能用于开发新的抗菌药物。
工业应用
6-溴-4-氯-1H-吲哚可以与2-(4-氟苯基)乙基哌嗪在钯催化下反应,得到羰基化产物 。 它可用于合成6-烷硫基吲哚、3-乙酰氧基-6-溴吲哚和6,6'-二溴靛蓝(提尔紫) 。
生物信号
吲哚是由细菌和植物产生的信号分子 。6-溴-4-氯-1H-吲哚作为吲哚衍生物,可能在生物信号中发挥作用。
治疗潜力
吲哚可以衍生出几种卤代和氧化化合物,这些化合物具有良好的生物活性,具有治疗人类疾病的潜力 。因此,6-溴-4-氯-1H-吲哚可用作合成这些化合物的起点。
安全和危害
The compound has been classified under the GHS07 hazard class. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
作用机制
Target of Action
6-Bromo-4-chloro-1H-indole is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . Indoles show high-affinity binding to many receptors , which makes them valuable for developing new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 6-Bromo-4-chloro-1H-indole may interact with its targets, causing changes that result in these effects.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they can be involved in the synthesis of indigo through hydroxylation by a P450 monooxygenase followed by spontaneous oxidation and dimerization . Additionally, 6-Bromo-4-chloro-1H-indole can undergo palladium-catalyzed reactions to afford carbonylation products .
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by their chemical structure and the presence of functional groups .
Result of Action
Given the broad spectrum of biological activities of indole derivatives , it can be inferred that 6-Bromo-4-chloro-1H-indole may have similar effects.
Action Environment
The action, efficacy, and stability of 6-Bromo-4-chloro-1H-indole can be influenced by various environmental factors. For instance, the pH level can affect the spontaneous oxidative condensation of 3-hydroxyindole/2-Cys-indoleninone and 6-bromo-2-oxoindole to 6-bromoindirubin
生化分析
Biochemical Properties
6-Bromo-4-chloro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 6-Bromo-4-chloro-1H-indole, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, 6-Bromo-4-chloro-1H-indole may interact with proteins involved in signal transduction pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
6-Bromo-4-chloro-1H-indole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Bromo-4-chloro-1H-indole can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to altered gene expression patterns . This modulation can result in changes in cellular metabolism, including shifts in energy production and utilization. Furthermore, 6-Bromo-4-chloro-1H-indole has been reported to induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-4-chloro-1H-indole involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, 6-Bromo-4-chloro-1H-indole has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can disrupt the phosphorylation cascade, ultimately affecting downstream signaling events. Additionally, 6-Bromo-4-chloro-1H-indole may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-4-chloro-1H-indole can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over prolonged periods . Additionally, long-term exposure to 6-Bromo-4-chloro-1H-indole can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of 6-Bromo-4-chloro-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, 6-Bromo-4-chloro-1H-indole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound in preclinical studies.
Metabolic Pathways
6-Bromo-4-chloro-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity. Additionally, 6-Bromo-4-chloro-1H-indole may affect metabolic flux and metabolite levels, further impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of 6-Bromo-4-chloro-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell . Additionally, 6-Bromo-4-chloro-1H-indole may interact with binding proteins that facilitate its distribution and localization within different cellular compartments . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 6-Bromo-4-chloro-1H-indole can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 6-Bromo-4-chloro-1H-indole may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, the compound may accumulate in the cytoplasm or other organelles, affecting various cellular processes and signaling pathways.
属性
IUPAC Name |
6-bromo-4-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFRDTNSPFYYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646164 | |
| Record name | 6-Bromo-4-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-01-7 | |
| Record name | 6-Bromo-4-chloro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



